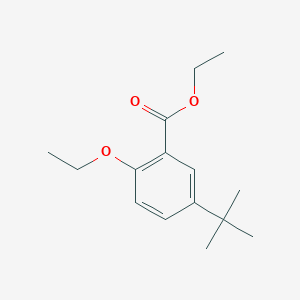

Ethyl 5-tert-butyl-2-ethoxybenzoate

Description

Ethyl 5-tert-butyl-2-ethoxybenzoate (CAS: 870007-41-3) is an ethyl ester derivative of benzoic acid with a tert-butyl group at the 5-position and an ethoxy substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₅H₂₂O₃, and it has a molecular weight of 250.33338 g/mol . This compound is likely utilized as an intermediate in organic synthesis or pharmaceutical development, where steric and electronic properties are critical .

Properties

CAS No. |

870007-41-3 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

ethyl 5-tert-butyl-2-ethoxybenzoate |

InChI |

InChI=1S/C15H22O3/c1-6-17-13-9-8-11(15(3,4)5)10-12(13)14(16)18-7-2/h8-10H,6-7H2,1-5H3 |

InChI Key |

NMWYXWYLTLPROQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Carbonylation of 4-tert-Butyl-2-Ethoxy-1-Iodobenzene

The most well-documented method for synthesizing ethyl 5-tert-butyl-2-ethoxybenzoate involves a three-step process starting from 3-tert-butylphenol. The sequence includes iodination, ethylation, and palladium-mediated carbonylation (Figure 1).

Iodination of 3-tert-Butylphenol

In the first step, 3-tert-butylphenol undergoes iodination using iodine (I₂) and potassium hydroxide (KOH) in aqueous conditions. This reaction selectively substitutes the para position relative to the hydroxyl group, yielding 5-tert-butyl-2-iodophenol. Key parameters include:

-

Reagents : 3-tert-butylphenol (100 g, 665.7 mmol), iodine (202.8 g, 798.8 mmol), KOH (127.3 g total).

-

Conditions : Vigorous stirring in water at room temperature for 5 minutes.

-

Workup : Acidification with H₂SO₄, extraction with methylene chloride, and column chromatography (hexane/CH₂Cl₂).

Ethylation of 5-tert-Butyl-2-Iodophenol

The phenolic hydroxyl group is then ethylated using ethyl iodide (EtI) under basic conditions:

Carbonylation to Ethyl Benzoate

The critical carbonylation step introduces the ester group via palladium-catalyzed coupling:

-

Reagents : 4-tert-butyl-2-ethoxy-1-iodobenzene (142 g, 466.9 mmol), bis(triphenylphosphine)palladium(II) chloride (19.69 g), triethylamine (130 mL).

-

Conditions : 65°C under 40 psi CO pressure in dimethylformamide (DMF) and ethanol (replacing methanol in the original protocol).

-

Workup : Dilution with ethyl acetate, washing, and flash chromatography (4% ethyl acetate/hexane).

-

Yield : ~90% (theoretical 93.5 g for methyl ester; analogous yield expected for ethyl variant).

Table 1. Summary of Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Iodination | I₂, KOH, H₂O | RT, 5 min | 80% |

| Ethylation | EtI, K₂CO₃, EtOH | Reflux, 12 h | 95% |

| Carbonylation | PdCl₂(PPh₃)₂, CO, EtOH, DMF, Et₃N | 65°C, 40 psi, 24 h | ~90% |

Mechanistic Insights and Optimization

Regioselectivity in Iodination

The iodination of 3-tert-butylphenol proceeds via electrophilic aromatic substitution. The tert-butyl group directs iodination to the para position due to its strong electron-donating inductive effect, while steric hindrance minimizes ortho substitution.

Ethylation Kinetics

The ethylation reaction employs an SN2 mechanism, where K₂CO₃ deprotonates the phenolic hydroxyl, generating a phenoxide ion that attacks ethyl iodide. Excess EtI ensures complete conversion, with ethanol acting as both solvent and nucleophile competitor.

Palladium-Catalyzed Carbonylation

The carbonylation step follows a Pd⁰/PdII catalytic cycle. Oxidative addition of the aryl iodide to Pd⁰ forms an aryl-PdII intermediate, which reacts with CO to generate an acyl-PdII complex. Ethanol then displaces the PdII species, yielding the ethyl ester.

Key Optimization Factors :

-

CO Pressure : Higher pressures (≥40 psi) drive CO solubility and reaction rate.

-

Solvent Choice : DMF stabilizes Pd intermediates, while ethanol ensures efficient nucleophilic quenching.

-

Base : Triethylamine scavenges HI, preventing catalyst poisoning.

Alternative Synthetic Approaches

Transesterification of Methyl Ester

The methyl ester (from) could undergo transesterification with ethanol under acidic or basic conditions. However, this method is less atom-economical and introduces purification challenges.

Analytical and Purification Methods

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) is recommended for purity assessment. Typical conditions include:

-

Mobile Phase : Acetonitrile/water (70:30).

-

Flow Rate : 1.0 mL/min.

-

Retention Time : ~8.2 minutes (estimated for ethyl ester).

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-tert-butyl-2-ethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is often used as a reducing agent.

Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride as a catalyst.

Major Products:

Oxidation: 5-tert-butyl-2-hydroxybenzoic acid.

Reduction: 5-tert-butyl-2-ethoxybenzyl alcohol.

Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Ethyl 5-tert-butyl-2-ethoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the study of esterification reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 5-tert-butyl-2-ethoxybenzoate involves its interaction with biological molecules through its ester functional group. The ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis is crucial for its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 5-tert-butyl-2-ethoxybenzoate belongs to a broader class of substituted ethyl benzoates, many of which share structural similarities but differ in substituent type, position, and electronic effects. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of Ethyl Benzoate Derivatives

Key Comparative Insights

Electronic Effects: Halogen substituents (e.g., bromo, chloro) are electron-withdrawing, enhancing electrophilic aromatic substitution reactivity. In contrast, tert-butyl and ethoxy groups are electron-donating, which may stabilize the aromatic ring against electrophilic attack .

Polarity and Solubility

- Compounds with multiple polar groups (e.g., Ethyl 5-chloro-2,4-dimethoxybenzoate) exhibit higher solubility in polar solvents compared to Ethyl 5-tert-butyl-2-ethoxybenzoate, where the bulky tert-butyl group dominates hydrophobicity .

Applications

- Halogenated Derivatives : Ethyl 5-bromo-2-ethoxybenzoate and its iodo/chloro analogues are valuable in cross-coupling reactions for synthesizing biaryl structures common in pharmaceuticals .

- tert-butyl Derivatives : Ethyl 5-tert-butyl-2-ethoxybenzoate’s steric bulk may improve metabolic stability in drug candidates, a feature leveraged in medicinal chemistry .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-tert-butyl-2-ethoxybenzoate, and how can reaction efficiency be monitored?

- Methodological Answer : Synthesis typically involves esterification of the corresponding benzoic acid derivative with ethanol under acidic catalysis. Friedel-Crafts alkylation may introduce the tert-butyl group, requiring anhydrous AlCl₃ as a catalyst. Reaction efficiency is monitored via thin-layer chromatography (TLC) and quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC) . Proton nuclear magnetic resonance (¹H NMR) and infrared (IR) spectroscopy verify structural integrity by confirming ester carbonyl (~1740 cm⁻¹) and aromatic substituent signals .

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 5-tert-butyl-2-ethoxybenzoate, and what key spectral features should researchers prioritize?

- Methodological Answer : ¹H NMR is critical for identifying substituent positions:

- The tert-butyl group appears as a singlet (~1.3 ppm, 9H).

- Ethoxy protons show a quartet (~4.3 ppm) and a triplet (~1.4 ppm) for the CH₂ and CH₃ groups, respectively.

- Aromatic protons exhibit splitting patterns consistent with substitution (e.g., para-substituted tert-butyl and ortho-ethoxy groups).

IR spectroscopy confirms ester functionality (C=O stretch) and absence of hydroxyl groups. Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to validate the molecular formula .

Advanced Research Questions

Q. How do substituent positions (tert-butyl vs. ethoxy) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The tert-butyl group acts as a steric hindrance, reducing electrophilicity at the adjacent position, while the ethoxy group’s electron-donating nature enhances aromatic ring reactivity. To assess this, kinetic studies under controlled conditions (e.g., varying solvents like DMF or THF) are performed. Competitive reactions with nucleophiles (e.g., amines or thiols) are analyzed using GC-MS or HPLC to quantify substitution rates. Computational modeling (DFT calculations) predicts charge distribution and transition states, corroborating experimental data .

Q. What strategies can resolve contradictions in reported biological activities of Ethyl 5-tert-butyl-2-ethoxybenzoate analogs?

- Methodological Answer : Contradictions often arise from differences in assay conditions or substituent effects. Systematic approaches include:

- Comparative SAR Studies : Synthesize analogs with controlled variations (e.g., replacing ethoxy with methoxy or altering tert-butyl positioning) and test under standardized bioassays (e.g., antimicrobial disk diffusion or enzyme inhibition assays).

- Meta-Analysis : Aggregate data from multiple studies, normalizing variables like solvent polarity, pH, and cell line specificity. Statistical tools (e.g., ANOVA) identify outliers or confounding factors .

Q. How can computational modeling predict the hydrolysis stability of the ester group in biological environments?

- Methodological Answer : Density Functional Theory (DFT) calculates the energy barrier for ester hydrolysis. Parameters include solvation effects (simulated using polarizable continuum models) and enzymatic interactions (molecular docking with esterases). Experimental validation involves incubating the compound in buffer solutions (pH 7.4, 37°C) with/without liver microsomes, followed by LC-MS to track hydrolysis products. Comparative studies with analogs (e.g., methyl vs. ethyl esters) quantify steric and electronic influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.